molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3

Sarcosine, [glycine 1-14C]

Numéro de catalogue: B146759
Numéro CAS: 134767-26-3
Poids moléculaire: 91.09 g/mol
Clé InChI: FSYKKLYZXJSNPZ-YZRHJBSPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarcosine (N-methylglycine) is a non-proteogenic amino acid derived from glycine through methylation by glycine N-methyltransferase (GNMT) using S-adenosylmethionine (SAM) as the methyl donor. It is metabolized back to glycine via sarcosine dehydrogenase (SARDH) or l-pipecolic acid oxidase (PIPOX) . The compound [1-14C]glycine refers to glycine radiolabeled with carbon-14 at its carboxyl carbon (C1), a tracer used to study glycine-sarcosine metabolic flux in biological systems. Sarcosine, [glycine 1-14C], is pivotal in metabolic studies due to its role in one-carbon metabolism, nitrogen regulation, and disease pathways, including cancer and neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine. The reaction proceeds as follows:

ClCH2COOH+CH3NH2CH3NHCH2COOH+HCl\text{ClCH}_2\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{COOH} + \text{HCl} ClCH2​COOH+CH3​NH2​→CH3​NHCH2​COOH+HCl

This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to optimize yield .

Industrial Production Methods: In industrial settings, sarcosine is produced through the methylation of glycine using formaldehyde and hydrogen in the presence of a catalyst. This method is efficient and scalable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Neuropharmacological Applications

1. Schizophrenia Treatment
Sarcosine has emerged as a potential therapeutic agent for schizophrenia. It acts as a glycine transporter type 1 (GlyT1) inhibitor and a N-methyl-D-aspartate receptor (NMDAR) co-agonist , which may enhance glutamatergic neurotransmission. Research indicates that sarcosine can improve negative symptoms of schizophrenia by increasing the availability of glycine at the NMDAR, thereby facilitating synaptic transmission .

Table 1: Sarcosine's Pharmacological Effects

EffectMechanismConcentration Range
GlyT1 InhibitionIncreases glycine levels40-150 μM
NMDAR Co-AgonismEnhances glutamatergic transmission26 μM
GlyR AgonismActivates glycine receptors3 mM

2. Mechanistic Studies
Sarcosine's role in one-carbon metabolism is crucial for understanding its broader implications in neurobiology. It participates in the conversion of glycine to serine and is involved in DNA methylation processes . The ability to trace sarcosine using [glycine 1-14C] allows researchers to study these metabolic pathways in detail.

Cancer Research

1. Prostate Cancer Biomarker
Recent studies have identified sarcosine as a potential biomarker for prostate cancer progression. Elevated levels of sarcosine have been associated with more aggressive forms of prostate cancer, suggesting its utility in diagnosis and prognosis . The metabolism of sarcosine involves glycine N-methyltransferase (GNMT), which is implicated in the transformation of sarcosine back to glycine. This metabolic pathway can be traced using [glycine 1-14C], providing insights into tumor metabolism.

Metabolic Studies

1. Kinetics and Interconversion Studies
The infusion of [glycine 1-14C] has been utilized to study the kinetics of sarcosine and glycine interconversion in vivo. For instance, experiments conducted on pigs have demonstrated the dynamics between these two compounds under varying dietary conditions . Such studies help elucidate the regulatory mechanisms governing amino acid metabolism.

2. Radioactive Tracing
The radioactive properties of [glycine 1-14C] enable precise tracking of metabolic pathways involving sarcosine and glycine. This application is particularly valuable in studying metabolic disorders and understanding how these amino acids contribute to various physiological processes.

Mécanisme D'action

Sarcosine exerts its effects primarily through its role as an inhibitor of the glycine transporter-1. By inhibiting this transporter, sarcosine increases the concentration of glycine in the synaptic cleft, thereby enhancing glycine-mediated neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Glycine

  • Structure: Simplest amino acid (NH₂-CH₂-COOH).
  • Role : Precursor of sarcosine, primary substrate for GNMT, and co-agonist of NMDA receptors.
  • Metabolic Flux : Radiolabeled [1-14C]glycine is decarboxylated in mitochondrial suspensions (Km = 3–4.5 mM across species), producing ¹⁴CO₂ and entering the serine-glycine cycle .

N,N-Dimethylglycine (DMG)

  • Structure : Glycine with two methyl groups (CH₃-NH-CH₂-COOH).
  • Role : Intermediate in choline metabolism and partial agonist at NMDA receptors.
  • Metabolism : Converted to sarcosine via dimethylglycine dehydrogenase (DMGDH) .

D-Serine

  • Structure : D-enantiomer of serine.
  • Role: Endogenous full agonist at NMDA receptor glycine-binding sites, with higher potency than sarcosine .

Metabolic Pathways and Enzyme Kinetics

Compound Key Enzymes Metabolic Role Apparent Km (mM) Clinical Relevance
Sarcosine GNMT, SARDH, PIPOX Methyl group transfer, glycine regeneration N/A Prostate cancer biomarker
[1-14C]Glycine Mitochondrial decarboxylases Serine synthesis, one-carbon metabolism 3–4.5 Tracer for metabolic flux studies
DMG DMGDH Betaine synthesis, sarcosine precursor N/A Neuroactive partial agonist
  • GNMT: Catalyzes glycine → sarcosine (linked to prostate cancer invasiveness; knockdown reduces metastasis ).
  • SARDH: Converts sarcosine → glycine (elevated in HER2+ breast cancer; associated with poor prognosis ).

Receptor Activity and Neurological Effects

NMDA Receptor Modulation

Compound Receptor Activity EC₅₀ (μM) Mechanism Clinical Implications
Sarcosine Full agonist at glycine site ~30 Enhances NMDA currents; blocks GlyT1 Schizophrenia adjunct therapy
DMG Partial agonist at glycine site >100 Weakly potentiates NMDA receptors Limited therapeutic evidence
Glycine Full agonist at glycine site ~10 Endogenous co-agonist Neurotransmission regulation
  • Molecular Docking : Sarcosine and DMG bind similarly to glycine at NMDA receptor NR1 subunits (PDB ID: 1PB7), but DMG’s bulkier structure reduces efficacy .

Cancer Biomarker and Therapeutic Potential

  • Sarcosine: Elevated in metastatic prostate cancer urine (AUC = 0.88 for metastasis detection) . Promotes invasion via SARDH/GNMT dysregulation; exogenous sarcosine increases prostate cell invasiveness 1.5-fold .
  • DMG: No direct oncogenic role reported but linked to sarcosine metabolism in HER2+ breast cancer .

Radiolabeling and Metabolic Tracing

  • [1-14C]Glycine Applications: Tracks glycine → sarcosine flux in actinomycin biosynthesis (Streptomyces spp.) . Quantifies decarboxylation rates in liver mitochondria (species-specific Km values) .

Q & A

Basic Research Questions

Q. What is the metabolic role of sarcosine in biological systems, and how does isotopic labeling with [glycine 1-14C] enhance its study?

Sarcosine (N-methylglycine) is a key intermediate in glycine metabolism, participating in methyl group transfer via enzymes like glycine-N-methyltransferase (GNMT) and sarcosine dehydrogenase. Radiolabeled [glycine 1-14C] enables tracking of sarcosine’s metabolic fate, particularly in pathways such as glycine-serine interconversion and one-carbon metabolism. For instance, in Pseudomonas sp. PG2982, [3-14C]glyphosate degradation releases [14C]sarcosine, which is further oxidized to glycine and formaldehyde, with isotopic tracing revealing label distribution to proteins (45–47%) and nucleic acids .

Q. How should researchers design experiments to quantify sarcosine dehydrogenase activity in vitro?

Sarcosine dehydrogenase (EC 1.5.99.1) catalyzes sarcosine oxidation to glycine, coupled with tetrahydrofolate-dependent formaldehyde production. A standard assay involves:

  • Reagents : Purified enzyme, sarcosine (1–10 mM), flavin adenine dinucleotide (FAD), and 5,10-CH2-H4PteGlu4.
  • Methods : Monitor NADH oxidation at 340 nm or formaldehyde production via colorimetric assays (e.g., Nash reagent). Ensure kinetic parameters (e.g., Km for sarcosine) are validated using isotopic tracers like [1-14C]sarcosine to distinguish background noise .

Q. What safety protocols are critical when handling [glycine 1-14C]-labeled sarcosine?

While sarcosine itself is classified as non-hazardous, [14C]-labeled compounds require:

  • Radiation Safety : Use shielded containers, monitor exposure with Geiger counters, and adhere to ALARA principles.
  • Waste Management : Segregate liquid and solid waste for licensed disposal.
  • Emergency Measures : In case of spills, evacuate and decontaminate using absorbent materials. Refer to safety data sheets (SDS) for non-radioactive sarcosine handling .

Advanced Research Questions

Q. How can conflicting data on sarcosine’s role in neurological pathways be resolved?

Studies report sarcosine as a GlyT1 inhibitor (reducing glycine uptake by 80%) and a cognitive enhancer, yet null findings exist due to:

  • Measurement Variability : Differences in analytical tools (e.g., HPLC vs. LC-MS) and sampling sites (e.g., CSF vs. microdialysates).
  • Context Dependence : Sarcosine’s effects vary with glycine pool dynamics and species-specific enzyme expression (e.g., human vs. rodent GlyT1). Mitigate discrepancies by standardizing protocols (e.g., kinetic analysis with Km = 27 ± 1.5 µM for GlyT1) and including internal controls (e.g., [3H]glycine uptake assays) .

Q. What experimental strategies isolate sarcosine-specific contributions in complex metabolic networks?

Use dual-isotope labeling : Co-administer [1-14C]sarcosine and [2H3]glycine to distinguish sarcosine-derived glycine from endogenous pools. For example:

  • Pulse-Chase Studies : Track label incorporation into serine (via SHMT) or nucleic acids (e.g., adenine, guanine).
  • Fractionation : Separate cellular components (proteins, nucleic acids) and quantify label distribution via scintillation counting .

Q. How do thermodynamic and kinetic parameters influence sarcosine’s stability in alkaline conditions?

Sarcosine’s zwitterionic structure confers pH-dependent stability. Under alkaline conditions (pH > 9), its degradation to glycine and formaldehyde accelerates. Experimental validation includes:

  • Kinetic Profiling : Measure time-dependent sarcosine depletion via NMR or isotopic dilution assays.
  • Covariance Analysis : Compare degradation rates of sarcosine vs. dimethylglycine (DMG) using regression models (e.g., p < 0.0001 for membrane damage onset) .

Q. Methodological Considerations

Q. What controls are essential for minimizing interference from endogenous sarcosine in isotope dilution assays?

  • Background Correction : Use unlabeled sarcosine spiked into control samples to quantify natural abundance.
  • Matrix-Matched Standards : Prepare calibration curves in biological matrices (e.g., urine, plasma) to account for matrix effects.
  • Enzymatic Blockers : Inhibit sarcosine dehydrogenase with sodium borohydride to prevent metabolite conversion .

Q. How can researchers validate the purity of [glycine 1-14C]sarcosine batches?

  • Chromatography : Use reverse-phase HPLC with radiometric detection (e.g., ≥98% purity).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 118 for sarcosine; m/z 76 for [14C]glycine) and isotopic enrichment via SRM transitions.
  • Recrystallization : Purify commercial batches (e.g., Aldrich) using aqueous ethanol, as described in J. Org. Chem. protocols .

Propriétés

IUPAC Name

2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.